molecular formula C24H27N5O3 B11230673 N-(4-acetamidophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide

N-(4-acetamidophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B11230673
M. Wt: 433.5 g/mol
InChI Key: MPHIWYLNPYODQX-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 4-acetamidophenyl, 3-ethoxyquinoxaline, and piperidine-4-carboxylic acid. The synthetic route could involve:

    Formation of the Quinoxaline Derivative: Ethoxyquinoxaline can be synthesized through the condensation of ethoxybenzene-1,2-diamine with a suitable diketone.

    Coupling Reaction: The quinoxaline derivative is then coupled with piperidine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Acetylation: The final step involves the acetylation of the amine group on the phenyl ring using acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce the corresponding amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving piperidine derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-4-carboxamide
  • N-(4-acetamidophenyl)-1-(3-chloroquinoxalin-2-yl)piperidine-4-carboxamide

Uniqueness

N-(4-acetamidophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide may exhibit unique properties due to the presence of the ethoxy group on the quinoxaline ring, which could influence its chemical reactivity, biological activity, and physical properties compared to similar compounds.

Properties

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C24H27N5O3/c1-3-32-24-22(27-20-6-4-5-7-21(20)28-24)29-14-12-17(13-15-29)23(31)26-19-10-8-18(9-11-19)25-16(2)30/h4-11,17H,3,12-15H2,1-2H3,(H,25,30)(H,26,31)

InChI Key

MPHIWYLNPYODQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)NC4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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